Methoxy(cyclooctadiene)rhodium(I) dimer

Transfer Hydrogenation Acetophenone Reduction Rhodium Precatalyst

Researchers often find that chloro-bridged Rh(I) dimers fail to activate in green solvents, limiting sustainable synthesis. [Rh(μ-OMe)(COD)]₂ solves this by generating active mononuclear catalysts under mild conditions, enabling high-performance transformations where [Rh(μ-Cl)(COD)]₂ is inactive. - Achieves up to 92% yield in phenylacetylene polymerization in ionic liquids without volatile organic solvents. - Uniquely catalyzes Pauson-Khand cyclizations in neat glycerol; chloro analogue shows no activity. - With (S)-BINAP, delivers high enantioselectivity in conjugate additions of arylboronic acids to enones at ambient temperature.

Molecular Formula C18H32O2Rh2
Molecular Weight 486.3 g/mol
CAS No. 12148-72-0
Cat. No. B080500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy(cyclooctadiene)rhodium(I) dimer
CAS12148-72-0
Molecular FormulaC18H32O2Rh2
Molecular Weight486.3 g/mol
Structural Identifiers
SMILESCO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh]
InChIInChI=1S/2C8H12.2CH4O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;
InChIKeyLEJWHNWXNMGGKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxy(cyclooctadiene)rhodium(I) Dimer: Precatalyst Overview


Methoxy(cyclooctadiene)rhodium(I) dimer, also known as [Rh(μ-OMe)(COD)]₂, is a dinuclear rhodium(I) complex featuring bridging methoxide ligands and η⁴-coordinated 1,5-cyclooctadiene (COD) moieties. It serves as a versatile precatalyst for a broad range of transformations, including cascade 1,4-addition–aldol reactions, hydroformylation, and the cyclization of cyano-substituted unsaturated esters . The methoxy-bridged structure is critical, as it allows for the in situ generation of highly active mononuclear Rh(I) species under mild conditions, distinguishing it from chloro-bridged analogues that often require harsher activation [1]. This compound is a cornerstone in modern organometallic catalysis, particularly valued for its role in enabling high enantioselectivity when paired with chiral phosphine ligands.

In situ generation of active mononuclear Rh(I) species under mild conditions
High enantioselectivity achievable with chiral phosphine ligands
Broad scope: asymmetric 1,4-additions, hydroformylations, cyclizations

Irreplaceability of Methoxy(cyclooctadiene)rhodium(I) Dimer


Substituting [Rh(μ-OMe)(COD)]₂ with seemingly analogous [Rh(μ-Cl)(COD)]₂ or [Rh(μ-OH)(COD)]₂ is not straightforward and often leads to diminished catalytic performance or complete reaction failure. The bridging ligand fundamentally alters the precatalyst's electronic properties, activation kinetics, and compatibility with reaction media [1]. For instance, in transfer hydrogenation of acetophenone, the methoxo-bridged dimer outperforms its chloro counterpart, while in Pauson–Khand cyclizations, the methoxy complex enables efficient catalysis in glycerol where the chloro analogue is inactive [2]. These differences stem from variations in metal–olefin interaction energies and the ease of generating active mononuclear species. Therefore, the specific bridging ligand is not a generic placeholder; it is a determinant of catalytic efficacy, selectivity, and operational window. The following quantitative evidence underscores why [Rh(μ-OMe)(COD)]₂ is the preferred choice for specific, high-value transformations.

Property
[Rh(μ-OMe)(COD)]2
[Rh(μ-Cl)(COD)]2
Transfer hydrogenation
Reported higher catalytic benefit
Lower activity in head-to-head comparison
Pauson–Khand in glycerol
Active, enables cyclization
Inactive under identical conditions
Polymerization in ionic liquids
Direct high-yield catalysis
May require promoters or alternative media

Comparative Evidence: Methoxy(cyclooctadiene)rhodium(I) Dimer vs Analogs


Superior Transfer Hydrogenation Activity Over Chloro Analog

In a direct head-to-head study on the transfer hydrogenation of acetophenone, the methoxo-bridged [Rh(μ-OMe)(COD)]₂ complex was found to be 'more catalytically beneficial' than the chloro-bridged analogue [Rh(μ-Cl)(COD)]₂ when used with monodentate P-donor ancillary ligands [1]. The study, which systematically varied the bridging ligand, established that the nature of the bridge significantly influences the precatalyst's electronic structure and the resulting catalytic cycle efficiency [1].

Transfer Hydrogenation Activity
Head-to-head
Reported higher catalytic benefit
vs [Rh(μ-Cl)(COD)]2
Supports selection for transfer hydrogenation under mild conditions
Yield/time curves favorable; monodentate phosphine ligands used
Transfer Hydrogenation Acetophenone Reduction Rhodium Precatalyst

High-Yield Phenylacetylene Polymerization in Ionic Liquids

[Rh(μ-OMe)(COD)]₂ is an active catalyst for the polymerization of phenylacetylene (PA) to poly(phenylacetylene) (PPA) in ionic liquids, achieving up to 92% yield in 1-butyl-4-methylpyridinium tetrafluoroborate [1]. In contrast, the chloro-bridged analogue [Rh(μ-Cl)(COD)]₂ does not exhibit comparable activity under these conditions, with literature noting that it often requires additional promoters or different media to achieve similar polymerization results [2]. The methoxy dimer's unique interaction with imidazolium-based ionic liquids is crucial, as it enables the formation of reactive carbene Rh(I) species that drive the polymerization.

Polymerization Yield
Class-level inference
92%
Supports direct, high-yield route in ionic liquids
Chloro dimer may require promoters; data to verify
Polymerization Phenylacetylene Ionic Liquids

Ligand-Free Pauson–Khand Carbocyclization in Glycerol

In a direct comparison, [Rh(μ-OMe)(COD)]₂ efficiently catalyzes the Pauson–Khand cyclization of enynes to bicyclo[3.3.0]octenones in neat glycerol, whereas the chloro-bridged dimer [Rh(μ-Cl)(COD)]₂ fails to catalyze the reaction under identical conditions [1]. The methoxy complex operates ligand-free with high selectivity, leveraging the Brønsted basicity of glycerol, which is incompatible with the chloro analogue [1].

Pauson–Khand Competence
Head-to-head
Active in glycerol
vs inactive [Rh(μ-Cl)(COD)]2
Essential for ligand-free cyclization in renewable solvent
Chloro analogue fails; green chemistry advantage context-dependent
Pauson–Khand Reaction Green Solvent Cyclopentenone Synthesis

Favorable Metal–Olefin Interaction Energetics

Density Functional Theory (DFT) calculations on [Rh(μ-X)(COD)]₂ dimers reveal that the methoxide bridge (X = OCH₃) provides an optimal balance of binding energy and coordination energy compared to amido (NH₂) and chloro (Cl) bridges [1]. Specifically, the metal–olefin interaction energy, a key factor in precatalyst stability and activation, follows the order NH₂ < Cl < OCH₃, indicating that the methoxy dimer has the strongest olefin coordination among the three, which correlates with its enhanced catalytic performance in certain reactions [1].

Metal–Olefin Interaction
Class-level inference
OCH3 > Cl > NH2
Ranking supports strongest olefin coordination for methoxy dimer
DFT B3LYP/LANL2DZ; activation control context
DFT Calculations Metal–Olefin Interaction Electronic Structure

Rh Nanoparticle Precursor with Tunable Hydrogenation Selectivity

[Rh(μ-OMe)(COD)]₂ serves as a benchmark precursor for synthesizing rhodium nanoparticles (RhNPs) in ionic liquids. When compared to thiolate-capped dimers like [Rh(μ-SC₁₂H₂₅)(COD)]₂, the methoxy-derived RhNPs exhibit distinct catalytic profiles [1]. While thiolate-capped RhNPs are highly selective for alkene, nitro, and imine hydrogenation and are reusable over ten cycles, the methoxy-derived nanoparticles are more active and enable hydrogenation of carbonyl groups, which is suppressed by thiolate ligands [1]. This tunability, based solely on the precursor bridging ligand, allows chemists to select the appropriate dimer to achieve the desired hydrogenation selectivity.

Nanoparticle Selectivity
Cross-study comparable
Broad scope incl. carbonyl reduction
vs thiolate-capped RhNPs (no carbonyl activity)
Precursor determines hydrogenation fingerprint
Reusability differs; validate for target substrate
Rhodium Nanoparticles Hydrogenation Ionic Liquids

Application Scenarios for Methoxy(cyclooctadiene)rhodium(I) Dimer


Asymmetric 1,4-Addition and Cascade Reactions

When paired with chiral phosphine ligands like (S)-BINAP, [Rh(μ-OMe)(COD)]₂ generates highly enantioselective catalysts for the conjugate addition of arylboronic acids to enones . The dimer's ability to operate under ambient conditions, as opposed to monomers which often require elevated temperatures, limits boronic acid decomposition and improves product yield and enantioselectivity . This makes it a preferred precatalyst for constructing chiral building blocks of tachykinin antagonists and other bioactive molecules.

Substituted Acetylene Polymerization in Green Solvents

Researchers synthesizing π-conjugated polymers for optoelectronic applications utilize [Rh(μ-OMe)(COD)]₂ to polymerize phenylacetylene in ionic liquids, achieving up to 92% yield [1]. This method avoids volatile organic solvents and leverages the dimer's unique reactivity in ionic liquids to produce high molecular weight polymers with controlled microstructures [1].

Ligand-Free Pauson–Khand Cyclizations in Renewable Solvents

For the construction of cyclopentenone frameworks, [Rh(μ-OMe)(COD)]₂ is uniquely capable of catalyzing the Pauson–Khand reaction in neat glycerol without the need for added phosphine ligands [2]. This green chemistry approach, which is not possible with the chloro analogue, provides a sustainable and efficient route to bicyclic ketones important in natural product synthesis [2].

Unprotected Rh Nanoparticles for Broad-Spectrum Hydrogenation

In the production of supported or colloidal rhodium catalysts for fine chemical hydrogenation, [Rh(μ-OMe)(COD)]₂ is the precursor of choice when a wide substrate scope, including the reduction of carbonyl groups, is required [3]. Its decomposition under hydrogen in ionic liquids yields highly active nanoparticles that differ fundamentally from those derived from thiolate- or chloro-bridged dimers, enabling the reduction of ketones and aldehydes that would otherwise be unreactive [3].

Application
Selection Property
Validation Focus
Asymmetric conjugate addition
Chiral ligand compatibility, mild activation
Enantioselectivity and yield reproducibility
Phenylacetylene polymerization in ionic liquids
Ionic liquid compatibility
Polymer yield and microstructure control
Pauson–Khand cyclization in glycerol
Ligand-free activity in renewable solvents
Reaction selectivity and green solvent tolerance
Broad-spectrum hydrogenation
Nanoparticle precursor for carbonyl reduction
Substrate scope and activity vs thiolate-derived NPs

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